molecular formula C11H15NO3 B7839121 (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid

(R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B7839121
M. Wt: 209.24 g/mol
InChI Key: JADFNIWVWZWOFA-SNVBAGLBSA-N
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Description

(R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methoxy group, and a phenyl group attached to a butyric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves multiple steps, starting with the preparation of the appropriate precursors. One common method is the asymmetric hydrogenation of the corresponding unsaturated acid. This process requires a chiral catalyst to ensure the production of the (R)-enantiomer.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in biochemical assays.

Medicine: Medically, this compound has potential therapeutic applications. It is being investigated for its effects on neurological disorders and as a potential treatment for certain diseases.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes, influencing their activity. The methoxy group enhances the compound's ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • (S)-2-Amino-4-(4-methoxy-phenyl)-butyric acid

  • 2-Amino-4-(4-hydroxy-phenyl)-butyric acid

  • 2-Amino-4-(4-methoxy-phenyl)-butyric acid ethyl ester

Uniqueness: (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position of the phenyl ring enhances its lipophilicity compared to similar compounds without this group.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

(2R)-2-amino-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFNIWVWZWOFA-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82310-97-2
Record name (αR)-α-Amino-4-methoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82310-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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